1-(2-Amino-1,3-thiazol-5-yl)-3-methylcyclohexan-1-ol
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Overview
Description
1-(2-Amino-1,3-thiazol-5-yl)-3-methylcyclohexan-1-ol is a compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .
Preparation Methods
The synthesis of 1-(2-Amino-1,3-thiazol-5-yl)-3-methylcyclohexan-1-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminothiazole with a suitable cyclohexanone derivative under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(2-Amino-1,3-thiazol-5-yl)-3-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
1-(2-Amino-1,3-thiazol-5-yl)-3-methylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-Amino-1,3-thiazol-5-yl)-3-methylcyclohexan-1-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-(2-Amino-1,3-thiazol-5-yl)-3-methylcyclohexan-1-ol can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Properties
Molecular Formula |
C10H16N2OS |
---|---|
Molecular Weight |
212.31 g/mol |
IUPAC Name |
1-(2-amino-1,3-thiazol-5-yl)-3-methylcyclohexan-1-ol |
InChI |
InChI=1S/C10H16N2OS/c1-7-3-2-4-10(13,5-7)8-6-12-9(11)14-8/h6-7,13H,2-5H2,1H3,(H2,11,12) |
InChI Key |
WQFPLGSKUUCNLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(C2=CN=C(S2)N)O |
Origin of Product |
United States |
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